molecular formula C19H20N2O2 B4893931 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4893931
M. Wt: 308.4 g/mol
InChI Key: AGONOQWOOLRZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been proposed that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against a wide range of pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent derivatives of the compound that exhibit improved activity against cancer, inflammation, and microbial infections. Another direction is the study of the compound's pharmacokinetics and toxicity in animal models, which is necessary for its eventual development as a drug candidate. Additionally, the compound's potential as a scaffold for the development of other bioactive compounds could be explored.

Synthesis Methods

The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported in the literature. The most commonly used method involves the reaction of 4-methylacetophenone, 2-methoxybenzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

1-acetyl-5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been the subject of several scientific studies due to its potential as a drug candidate. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

1-[3-(2-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)17-12-18(21(20-17)14(2)22)16-6-4-5-7-19(16)23-3/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGONOQWOOLRZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

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